3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with a methoxybenzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or the oxidation of 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . These reactions are carried out under controlled conditions to ensure the formation of the desired benzofuro[3,2-d]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: The compound has been studied as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing high external quantum efficiency and low efficiency roll-off.
Medicinal Chemistry: Similar compounds have been evaluated for their potential as antitubercular agents, indicating possible applications in drug development.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In organic electronics, its role as an electron-transport-type host involves facilitating the movement of electrons within the device, enhancing efficiency. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the furan ring fusion.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thiophene ring instead of a furan ring and have been studied for their antitubercular activity.
Uniqueness
3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which can influence its electronic properties and biological activity. This makes it a valuable compound for both fundamental research and potential practical applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-13-8-6-12(7-9-13)10-20-11-19-16-14-4-2-3-5-15(14)23-17(16)18(20)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQFWCGDTAOPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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